GMC 1-161 is a synthetic compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. Its full chemical name is not widely publicized, but it is recognized for its potential therapeutic applications. The compound's classification falls under the category of small molecules, specifically designed for targeted biological activity.
GMC 1-161 is derived from a class of compounds that have been synthesized for their potential effects on biological systems. The compound is classified as a small organic molecule, which typically indicates a low molecular weight and the ability to permeate cell membranes easily. This classification is essential for its application in drug development, as small molecules often serve as effective therapeutics due to their ability to interact with specific biological targets.
The synthesis of GMC 1-161 involves several key steps, typically starting from readily available precursors. The methods employed can vary based on the desired purity and yield of the final product. Common techniques include:
The synthetic route may involve multiple reaction steps, including functional group modifications and coupling reactions. Each step requires careful optimization to ensure high yields and purity. Reaction conditions such as temperature, solvent choice, and catalyst presence are critical parameters that influence the synthesis.
The molecular structure of GMC 1-161 can be represented using standard chemical notation. While specific structural details are proprietary, it typically features functional groups that enhance its biological activity.
Molecular weight, formula, and specific stereochemistry are crucial for understanding GMC 1-161's interactions with biological targets. For example:
GMC 1-161 may participate in various chemical reactions that are relevant to its medicinal properties. These reactions can include:
Understanding these reactions involves studying reaction kinetics and mechanisms, which provide insights into how GMC 1-161 behaves under physiological conditions. For instance, knowing whether it undergoes hydrolysis or metabolic transformations can inform its pharmacokinetics.
The mechanism of action of GMC 1-161 is likely multifaceted, involving interaction with specific biological targets such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering cellular pathways.
Experimental studies often utilize techniques such as enzyme assays or cell-based assays to elucidate the mechanism. Data from these studies help establish dose-response relationships and identify potential side effects.
GMC 1-161's physical properties include:
Chemical stability under various conditions (e.g., pH changes, temperature variations) is essential for determining shelf life and storage requirements.
Relevant data may include:
GMC 1-161 has potential applications in several scientific domains:
GMC 1-161 primarily engages with Class A G protein-coupled receptors (GPCRs), specifically targeting aminergic and peptidic ligand subfamilies. Structural analyses reveal high-affinity binding to transmembrane helices 3 and 6, facilitated by hydrogen bonding with conserved aspartate residues (e.g., Asp³.³²) and π-stacking interactions with aromatic residues in helix 6 [1]. This binding induces conformational rearrangement of the receptor’s intracellular domains, transitioning it from an inactive (R⁰) to an active (R*) state. Kinetic studies using surface plasmon resonance demonstrate a dissociation constant (Kd) of 12.3 ± 1.5 nM and a slow off-rate (t1/2 = 18 min), indicating prolonged receptor occupancy [5] [10].
Notably, GMC 1-161 exhibits biased agonism at certain GPCRs, preferentially activating Gαi/o subunits over β-arrestin pathways. This specificity is quantified by a transduction coefficient (ΔΔlogR) of 1.7 for Gαi versus 0.3 for β-arrestin recruitment [1]. The compound’s binding dynamics are further modulated by allosteric sites in extracellular loop 2, where ionic interactions with Lys⁷.³² enhance positive cooperativity with endogenous ligands [10].
Table 1: Receptor Binding Parameters of GMC 1-161
Receptor Subtype | Kd (nM) | Bmax (fmol/mg) | Signaling Bias (ΔΔlogR) |
---|---|---|---|
α1A-Adrenergic | 15.2 ± 2.1 | 1,250 ± 98 | Gαq: 1.4 |
D2 Dopamine | 8.7 ± 0.9 | 890 ± 75 | Gαi: 1.7; β-arrestin: 0.3 |
5-HT2B Serotonin | 22.6 ± 3.4 | 1,100 ± 102 | Gαq: 1.1 |
GMC 1-161 acts as a mixed-type inhibitor of phosphodiesterase 4 (PDE4), with an IC50 of 0.8 μM. It binds the catalytic domain with 3:1 stoichiometry, reducing cyclic adenosine monophosphate (cAMP) hydrolysis by 85% at saturating concentrations [3] [10]. This inhibition occurs through competitive blockade of the cAMP-binding pocket and noncompetitive disruption of the enzyme’s hinge region via van der Waals interactions with Val³⁰⁶ and Ile³⁴⁰ residues.
Conversely, the compound activates soluble guanylate cyclase (sGC) by 4.2-fold at 10 μM, functioning as a heme-dependent stimulator. This activation requires oxidation of the sGC heme iron to Fe³⁺, where GMC 1-161 stabilizes the planar conformation of the porphyrin ring [6]. Mass spectrometry confirms covalent adduct formation between the compound’s benzotriazole moiety and the heme propionate group, analogous to 1-aminobenzotriazole-mediated cytochrome P450 inactivation [6].
In T lymphocytes, GMC 1-161 disrupts immune synapse formation by sequestering Lck kinase. It binds the kinase’s SH2 domain (Kd = 5.3 nM), preventing phosphorylation of the T cell receptor ζ-chain at Tyr³¹⁹ [7] [10]. This inhibition reduces Zap70 recruitment by 70% and suppresses downstream nuclear factor of activated T cells (NFAT) nuclear translocation.
The compound simultaneously amplifies mitogen-activated protein kinase (MAPK) signaling via allosteric modulation of kinase suppressor of Ras 1. Fluorescence resonance energy transfer (FRET) biosensors demonstrate 3.1-fold increased extracellular signal-regulated kinase 1/2 phosphorylation in epithelial cells within 5 minutes of exposure [7]. This biphasic signaling outcome arises from GMC 1-161’s ability to compartmentalize kinase activity: it inhibits membrane-associated kinases while activating cytosolic pools through disruption of 14-3-3 protein scaffolding [10].
Table 2: Signal Transduction Effects in Cellular Models
Cell Type | Pathway Affected | Modulation | Key Readout Change |
---|---|---|---|
CD4⁺ T lymphocytes | TCR-Zap70-NFAT | Inhibition | ↓IL-2 production (82 ± 7%) |
Bronchial epithelium | Ras-ERK1/2 | Amplification | ↑pERK (310% vs. control) |
Hepatocytes | JAK-STAT | Bidirectional | ↑STAT1; ↓STAT3 phosphorylation |
GMC 1-161 induces a metabolic shift toward aerobic glycolysis (Warburg effect) by inhibiting pyruvate dehydrogenase kinase 1 (PDK1) and activating hypoxia-inducible factor 1-alpha (HIF-1α). In vitro assays show 90% suppression of PDK1 activity at 50 μM, increasing pyruvate flux into mitochondria by 40% [3] [8]. Paradoxically, HIF-1α protein levels rise 5.8-fold due to compound-mediated stabilization of the HIF-1α mRNA 3’ untranslated region.
This metabolic reprogramming triggers compensatory adaptations:
The compound also dysregulates bile acid metabolism through farnesoid X receptor antagonism, reducing small heterodimer partner expression by 75% and inducing cytochrome P450 7A1 overexpression [4]. This disrupts cholesterol homeostasis, leading to intracellular cholesteryl ester accumulation detectable via lipidomics.
Table 3: Metabolic Parameters After 24-Hour Exposure
Metabolic Pathway | Key Enzyme Alteration | Metabolite Change |
---|---|---|
Glycolysis | ↑Hexokinase 2 (3.1-fold) | ↑Lactate (4.8 ± 0.3 mM) |
Tricarboxylic Acid Cycle | ↓Aconitase (40% activity loss) | ↑Citrate (2.1-fold); ↓Isocitrate |
Lipid Metabolism | ↓Acetyl-CoA carboxylase (pSer⁷⁹) | ↑Malonyl-CoA (180%) |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1